N-Desmethyl Netupitant

CAS No.: 290296-72-9

Cat. No.: VC2447627

Molecular Formula: C29H30F6N4O

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 290296-72-9 |

|---|---|

| Molecular Formula | C29H30F6N4O |

| Molecular Weight | 564.6 g/mol |

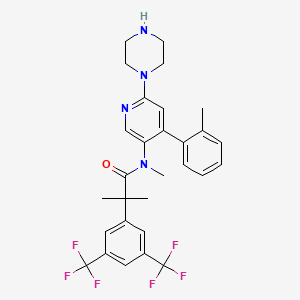

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide |

| Standard InChI | InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 |

| Standard InChI Key | SRVSDBHUBFLSFE-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |

Introduction

Chemical Properties

Structure and Formation

N-Desmethyl Netupitant is formed through the demethylation of netupitant, a process that involves the removal of a methyl group from the parent compound . While the parent compound netupitant has the chemical formula C30H32F6N4O , N-Desmethyl Netupitant would theoretically have a formula reflecting the loss of a methyl group.

Enzymatic Pathways

The formation of N-Desmethyl Netupitant occurs primarily through the action of hepatic cytochrome P450 enzymes. Netupitant undergoes metabolism mainly via CYP3A4, with additional contributions from CYP2D6 and CYP2C9 . This demethylation pathway represents a significant route of netupitant biotransformation in humans .

Pharmacokinetic Profile

Systemic Exposure

Pharmacokinetic studies have consistently demonstrated that N-Desmethyl Netupitant accounts for a significant portion of netupitant-related compounds in circulation. Analysis of plasma samples indicates that exposure to N-Desmethyl Netupitant is equivalent to approximately 29% of the systemic exposure to netupitant itself . This substantial proportion confirms that M1 is a major metabolite, meeting the criterion of accounting for >10% of parent drug-related exposure .

Concentration Patterns

In single ascending dose studies of netupitant, plasma concentrations of N-Desmethyl Netupitant reached approximately one-fifth to one-tenth of parent compound levels . The area under the curve (AUC) values for the metabolite ranged between one-twentieth and one-third of those observed for netupitant . This relationship appears relatively consistent across different dosages, suggesting a predictable metabolic pattern.

| Dose | Day 1 (n=8) | Day 7 (n=8) | ||

|---|---|---|---|---|

| Cmax (ng/mL) | AUC(0-23.5) (h.ng/mL) | Cmax (ng/mL) | AUC(0-23.5) (h.ng/mL) | |

| 100mg | 111 (23.1) | 1360 (21.6) | 269 (19.4) | 4160 (24.0) |

| 300mg | 599 (38.0) | 6400 (26.5) | 1060 (19.0) | 17100 (16.6) |

| 450mg | 720 (35.4) | 9670 (34.9) | 1790 (43.1) | 28800 (45.1) |

Values are arithmetic means and coefficient of variation (CV%) .

Pharmacological Activity

Contribution to Efficacy

Clinical Significance

Role in Antiemetic Therapy

Comparative Metabolite Profile

Metabolite Exposure Comparison

Among the three major metabolites of netupitant, N-Desmethyl Netupitant (M1) demonstrates the second highest systemic exposure. In comparison to parent netupitant, the relative exposures of the metabolites are distributed as follows:

Table 2: Relative Exposure to Netupitant and its Major Metabolites

| Compound | Relative Exposure (% of Parent) |

|---|---|

| Netupitant (Parent) | 100% |

| N-Desmethyl Netupitant (M1) | ~29% |

| Netupitant N-oxide (M2) | ~14% |

| Hydroxy-netupitant (M3) | ~33% |

Data derived from pharmacokinetic studies .

Research Methodology and Detection

Analytical Methods

The detection and quantification of N-Desmethyl Netupitant in research studies have employed validated liquid chromatography–tandem mass spectrometry methods . These bioanalytical techniques have demonstrated sufficient specificity, sensitivity, accuracy, and precision to reliably measure the metabolite in plasma samples .

Sampling Protocols

Blood samples for the determination of plasma concentrations of netupitant and its metabolites, including N-Desmethyl Netupitant, were typically collected on day 1 at predose and at predefined times after study drug administration . This comprehensive sampling strategy enables accurate characterization of the pharmacokinetic profile of the metabolite throughout the absorption, distribution, and elimination phases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume